molecular formula C6H7N3O4 B11714108 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B11714108
M. Wt: 185.14 g/mol
InChI Key: MORGCFGXHLPJOO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1,4-dimethylpyrazole followed by carboxylation. One common method includes the reaction of 1,4-dimethylpyrazole with nitric acid under controlled temperature conditions to introduce the nitro group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products. The use of catalysts, such as transition metals, can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid.

    Esterification: 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, altering the activity of target enzymes. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid
  • 1,4-Dimethyl-3-nitro-1H-pyrazole-4-carboxylic acid
  • 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters

Uniqueness

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2,4-dimethyl-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c1-3-4(6(10)11)8(2)7-5(3)9(12)13/h1-2H3,(H,10,11)

InChI Key

MORGCFGXHLPJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1[N+](=O)[O-])C)C(=O)O

Origin of Product

United States

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